Physicochemical Property Estimation for 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone Relative to In-Class Propiophenones
In the absence of directly measured experimental values, computationally estimated physicochemical properties provide a baseline for distinguishing 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone from simpler, unsubstituted propiophenone scaffolds. The target compound exhibits an estimated boiling point of 404 °C and an estimated flash point of 175.7 °C at 760 mmHg [1]. These values reflect the combined effects of increased molecular weight (252.35 g/mol) and reduced molecular symmetry compared to the unsubstituted parent scaffold propiophenone (C9H10O, MW 134.18 g/mol, predicted boiling point ~218 °C). However, no direct, head-to-head experimental comparison is available in the open literature. Consequently, this evidence is classified as class-level inference.
| Evidence Dimension | Estimated Boiling Point |
|---|---|
| Target Compound Data | 404 °C at 760 mmHg |
| Comparator Or Baseline | Propiophenone (unsubstituted, C9H10O, MW 134.18 g/mol): predicted boiling point ~218 °C |
| Quantified Difference | Target compound estimated boiling point is approximately 186 °C higher than unsubstituted propiophenone baseline |
| Conditions | Computational estimation; no direct experimental measurement available for target compound |
Why This Matters
This estimated difference informs handling and purification strategy selection (e.g., distillation vs. chromatography), but does not provide a scientific basis for selecting this compound over a direct positional isomer.
- [1] Chemsrc. (2024). 3-(2,5-Dimethylphenyl)-4'-methylpropiophenone: Physicochemical Properties. Database Entry. View Source
